molecular formula C11H11Cl2NO5S B2509731 2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid CAS No. 338793-78-5

2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid

Cat. No. B2509731
M. Wt: 340.17
InChI Key: DWEVYDGVNHEZKN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C11H11Cl2NO5S . The structure of the compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 340.180 and a density of 1.6±0.1 g/cm3 . Its boiling point is 689.7±55.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

Applications in Organic Chemistry

  • Synthesis of Sulfonamides : The synthesis of amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride has been explored. This includes the reaction of sulfonyl chloride with amino acid methyl esters, leading to corresponding amino acid sulfonamide derivatives of isocoumarin (Riabchenko et al., 2020).

  • Creation of Polyfunctional Organic Reagents : The design and synthesis of novel polyfunctional organic reagents, such as 2,2'-sulfonylbis[3-(carboxymethylamino)-(E,E)-N-(2-oxoethyl)propenamide], are reported for applications in biomacromolecular cross-linking, particularly for hemoglobin subunits (Bertha, Hosmane, Zhang, & Hosmane, 1994).

Analytical and Detection Methods

  • Chemical Marker for ALS-Inhibitor Herbicides : A chemical profiling technique using 2-aminobutyric acid has been developed for sub-lethal acetolactate synthase (ALS)-inhibitor herbicides, such as sulfonylureas, demonstrating that the method is an excellent, selective chemical marker technique for ALS-inhibitor herbicides in real-world plant matrices (Loper, Cobb, & Anderson, 2002).

properties

IUPAC Name

2-[2-[(2,4-dichlorophenyl)methylamino]-2-oxoethyl]sulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO5S/c12-8-2-1-7(9(13)3-8)4-14-10(15)5-20(18,19)6-11(16)17/h1-3H,4-6H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEVYDGVNHEZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNC(=O)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid

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